molecular formula C18H19NO B15196928 N-(3,5-Dimethylbicyclo(4.2.0)octa-1,3,5-trien-7-yl)-2-phenylacetamide CAS No. 32268-06-7

N-(3,5-Dimethylbicyclo(4.2.0)octa-1,3,5-trien-7-yl)-2-phenylacetamide

Cat. No.: B15196928
CAS No.: 32268-06-7
M. Wt: 265.3 g/mol
InChI Key: BCLVYDWRPNTZDI-UHFFFAOYSA-N
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Description

N-(3,5-Dimethylbicyclo(4.2.0)octa-1,3,5-trien-7-yl)-2-phenylacetamide is a complex organic compound characterized by its unique bicyclic structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry. Its structure includes a bicyclo[4.2.0]octa-1,3,5-triene core, which is known for its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-Dimethylbicyclo(4.2.0)octa-1,3,5-trien-7-yl)-2-phenylacetamide typically involves multiple steps. One common method starts with the preparation of the bicyclo[4.2.0]octa-1,3,5-triene core. This can be achieved through a series of reactions involving benzocyclobutene and (2-bromo-vinyl)-benzene . The structure of the product is confirmed using techniques such as 1H- and 13C-NMR and HRMS .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-Dimethylbicyclo(4.2.0)octa-1,3,5-trien-7-yl)-2-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halogens, amines

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(3,5-Dimethylbicyclo(4.2.0)octa-1,3,5-trien-7-yl)-2-phenylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3,5-Dimethylbicyclo(4.2.0)octa-1,3,5-trien-7-yl)-2-phenylacetamide involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways are still being studied, but they likely involve binding to specific enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3,5-Dimethylbicyclo(4.2.0)octa-1,3,5-trien-7-yl)-2-phenylacetamide is unique due to its specific substitution pattern and the presence of the phenylacetamide group. This gives it distinct chemical and physical properties compared to other similar compounds, making it valuable for specific applications in research and industry.

Properties

CAS No.

32268-06-7

Molecular Formula

C18H19NO

Molecular Weight

265.3 g/mol

IUPAC Name

N-(3,5-dimethyl-7-bicyclo[4.2.0]octa-1,3,5-trienyl)-2-phenylacetamide

InChI

InChI=1S/C18H19NO/c1-12-8-13(2)18-15(9-12)11-16(18)19-17(20)10-14-6-4-3-5-7-14/h3-9,16H,10-11H2,1-2H3,(H,19,20)

InChI Key

BCLVYDWRPNTZDI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(CC2=C1)NC(=O)CC3=CC=CC=C3)C

Origin of Product

United States

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